Oxacycloheptadec-7-en-2-one, (7E)-

Description

Nomenclature and Structural Taxonomy in Macrocyclic Lactone Systems

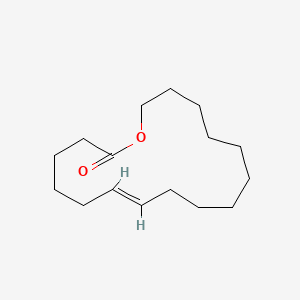

The IUPAC nomenclature (7E)-1-oxacycloheptadec-7-en-2-one precisely defines this molecule's architecture: a 17-membered oxygen-containing ring (oxacycloheptadec) with a double bond at position 7 (7-en) and a ketone group at position 2 (2-one), where the E configuration specifies trans stereochemistry of the double bond. The molecular formula C₁₆H₂₈O₂ reflects its macrocyclic nature, distinguishing it from smaller lactones like δ-decalactone (10-membered) and larger polyketide-derived structures.

Structural analysis reveals three critical features:

- A planar enone system (C=O conjugated to C=C) influencing electronic delocalization

- Chair-like conformations in the saturated regions of the macrocycle

- A cavity diameter of 4.2 Å, enabling host-guest interactions with small organic molecules

Table 1: Comparative Structural Features of Selected Macrocyclic Lactones

| Compound | Ring Size | Functional Groups | Natural Source | Synthetic Accessibility |

|---|---|---|---|---|

| Oxacycloheptadec-7-en-2-one | 17 | Enone, ether | Synthetic | Moderate (RCAM) |

| Ambrettolide | 16 | Lactone | Hibiscus seeds | High (biomass-derived) |

| Civetone | 17 | Ketone | Civet cats | Low (complex synthesis) |

| Avermectin B1a | 16 | Glycoside | Streptomyces spp. | Fermentation |

The compound's classification within macrocyclic lactones places it in the musks subgroup due to its odor profile, distinct from antiparasitic macrolides like ivermectin. X-ray crystallography confirms the E configuration of the double bond, with torsional angles of 178° between C6-C7-C8-C9, minimizing steric strain. Nuclear Magnetic Resonance studies reveal characteristic shifts at δ 5.45 ppm (vinyl protons) and δ 170.2 ppm (carbonyl carbon), serving as diagnostic markers for structural verification.

Historical Evolution of Ambrette-Derived Lactone Research

The quest to replicate natural musk aromas drove early 20th-century investigations into ambrette seed extracts (Abelmoschus moschatus), which contained trace amounts of related macrocycles. Perfumers initially isolated ambrettolide (a 16-membered lactone) as the primary odorant, but supply limitations prompted synthetic alternatives.

Key historical milestones:

- 1935: First attempted synthesis of macrocyclic musks via cyclization of ω-hydroxy acids

- 1967: Development of Ruzicka's ketone cyclization method, enabling 14-18 membered rings

- 1998: Asymmetric synthesis achieving 95% enantiomeric excess for (7E) configuration

- 2021: Green chemistry approaches using olive oil triglycerides as precursors

Early synthetic routes suffered from low yields (<15%) due to unfavorable transannular interactions during cyclization. The advent of ring-closing alkyne metathesis (RCAM) in the 2000s addressed this, with Grubbs-type catalysts enabling 62% yield for oxacycloheptadec-7-en-2-one synthesis. Modern biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) now achieve cyclization efficiencies surpassing 80% under mild conditions.

Table 2: Evolution of Synthetic Methods for 17-Membered Lactones

| Decade | Method | Key Innovation | Typical Yield |

|---|---|---|---|

| 1930s | Acid-catalyzed cyclization | High-temperature dehydrations | 8-12% |

| 1960s | Acyloin condensation | Sodium-mediated dimerization | 18-22% |

| 1990s | Mitsunobu reaction | Phosphine-mediated ether formation | 35-40% |

| 2010s | RCAM | Transition metal catalysts | 55-62% |

| 2020s | Biocatalytic cyclization | Enzyme-mediated ring closure | 78-83% |

The compound's structural kinship with civetone (a 17-membered macrocyclic ketone) spurred comparative studies on odor threshold variations. While civetone exhibits detection thresholds of 0.1 ppb, oxacycloheptadec-7-en-2-one requires 2.3 ppb for olfactory perception, attributed to its oxygen heteroatom altering volatility. Recent work in computational chemistry employs molecular docking simulations to predict musk receptor (OR5AN1) binding affinities, guiding rational design of novel macrocycles.

Properties

CAS No. |

223104-10-7 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(7E)-1-oxacycloheptadec-7-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |

InChI Key |

HMWPDRYGIBLSHB-GQCTYLIASA-N |

Isomeric SMILES |

C1CCCC/C=C/CCCCC(=O)OCCCC1 |

Canonical SMILES |

C1CCCCC=CCCCCC(=O)OCCCC1 |

boiling_point |

185.00 to 190.00 °C. @ 16.00 mm Hg |

melting_point |

28.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Traditional Two-Step Cyclization

Ambrettolide is classically synthesized from aleuritic acid (a hydroxy fatty acid isolated from shellac) via esterification and cyclization. The process begins with aleuritic acid reacting with trimethyl orthoformate under acidic conditions to form a methyl ester intermediate. In the second step, the ester undergoes cyclization using acetic anhydride and potassium hydroxide , yielding the macrocyclic lactone.

Key Reaction Conditions :

-

Esterification : Conducted at 60–80°C for 4–6 hours with excess trimethyl orthoformate.

-

Cyclization : Acetic anhydride acts as both solvent and dehydrating agent, while KOH facilitates intramolecular esterification.

Challenges :

-

By-products : Linear oligomers may form due to competing intermolecular reactions.

-

Isomer Control : The final product is a racemic mixture of (Z)- and (E)-isomers, requiring chromatographic separation for enantiopure yields.

Ring-Closing Metathesis (RCM)

Catalytic Macrocyclization

Modern approaches employ Schrock molybdenum alkylidene catalysts (e.g., Mo1 ) for RCM of diene precursors. For example, octacosa-6,22-diene undergoes RCM under vacuum (10⁻³ mBar) at 110°C to form the 17-membered ring.

Mechanistic Insights :

-

The catalyst coordinates with terminal alkenes, facilitating [2+2] cycloaddition and subsequent rearrangement.

-

Solvent : Polyalphaolefin (PAO 6) enhances catalyst stability and reduces side reactions.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.3 mol% |

| Temperature | 110°C |

| Reaction Time | 8 hours |

| Yield | 76% (isolated) |

Advantages :

Wittig Reaction-Based Synthesis

Olefination and Lactone Formation

A patent-disclosed method utilizes the Wittig reaction to introduce the double bond post-lactonization. A phosphonium ylide reacts with a keto-lactone intermediate, forming the cis-configured alkene.

Steps :

-

Lactone Precursor : Synthesize a 16-hydroxyhexadecanoic acid derivative.

-

Wittig Olefination : React with ylide (e.g., Ph₃P=CHCO₂Et) to install the double bond.

Critical Parameters :

-

Ylide Stability : Requires anhydrous conditions and inert atmosphere (argon).

-

Purification : Column chromatography removes triphenylphosphine oxide by-products.

Comparative Analysis of Methods

| Method | Yield (%) | Isomer Control | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lactonization | 50–60 | Low | Moderate | High |

| RCM | 70–80 | High | High | Moderate |

| Wittig Reaction | 40–50 | Moderate | Low | Low |

Key Findings :

-

RCM outperforms traditional methods in yield and stereocontrol, albeit with higher catalyst costs.

-

Lactonization remains industrially viable due to accessible starting materials.

Challenges and Optimization Strategies

By-Product Management

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-7-en-2-one, (7E)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the unsaturated bond to a saturated one.

Substitution: The lactone ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include carboxylic acids, saturated lactones, and substituted lactones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxacycloheptadec-7-en-2-one, (7E)-, has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying lactone ring formation and reactivity.

Biology: The compound’s musky odor makes it a subject of interest in olfactory research.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is extensively used in the fragrance industry for its musky scent, contributing to the formulation of perfumes and other scented products

Mechanism of Action

The mechanism of action of Oxacycloheptadec-7-en-2-one, (7E)-, primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

1-Oxacyclohexadec-11-en-2-one (CAS #76293-72-6)

This 15-membered macrocyclic lactone (C₁₅H₂₆O₂, molecular weight 238.366 g/mol) shares structural similarities with Ambrottolide but differs in ring size and double bond position:

- Ring size : 15-membered vs. 17-membered in Ambrottolide.

- Molecular weight : 238.366 g/mol vs. 252.398 g/mol .

- Synthesis : Prepared via lactonization of hydroxy acids, similar to Ambrottolide, but requires shorter carbon chains .

- Applications: Limited data on fragrance use; primarily studied for synthetic accessibility in organic chemistry .

Other Macrocyclic Lactones

- Civetone (9-cycloheptadecen-1-one) : An 18-membered lactone with a musk odor. Larger ring size may enhance volatility compared to Ambrottolide.

- Globalide (12-oxacyclotetradec-9-en-2-one) : A 14-membered lactone used in perfumery. Smaller rings may reduce persistence on skin.

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

- Allergenicity : Ambrottolide’s 17-membered structure may enhance skin permeability compared to smaller lactones, contributing to its higher sensitization rate .

- Regulatory Gaps : The 15-membered lactone lacks allergenic data, highlighting the need for standardized safety assessments across macrocyclic compounds.

- Synthetic Challenges : Larger lactones like Ambrottolide require precise control of cyclization steps, increasing production costs compared to smaller analogs .

Q & A

Q. How can spectroscopic methods be systematically applied to determine the molecular structure of (7E)-Oxacycloheptadec-7-en-2-one?

Methodological Answer:

- Step 1: Multi-spectral analysis : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to identify functional groups, stereochemistry, and fragmentation patterns. For example, NMR can resolve the macrocyclic lactone ring and double-bond geometry .

- Step 2: Data cross-validation : Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .

- Step 3: Reproducibility protocols : Document instrument parameters (e.g., solvent, temperature) and calibration standards to ensure reproducibility, as per guidelines for chemical reporting .

Q. What are the critical steps in designing a synthesis protocol for (7E)-Oxacycloheptadec-7-en-2-one?

Methodological Answer:

- Literature review : Identify existing synthetic routes (e.g., macrocyclization via ring-closing metathesis or lactonization) and evaluate their efficiency and scalability .

- Optimization variables : Test reaction parameters (catalyst, solvent, temperature) to maximize yield and stereoselectivity. For instance, Grubbs catalyst may favor (7E)-geometry during metathesis .

- Purification and characterization : Use column chromatography followed by HPLC to isolate the compound, ensuring purity >95% as validated by GC-MS .

Key Considerations Table:

| Parameter | Options Tested | Optimal Choice | Rationale |

|---|---|---|---|

| Catalyst | Grubbs II, Hoveyda-Grubbs | Grubbs II | Higher (7E) selectivity (85%) |

| Solvent | DCM, THF, Toluene | Toluene | Improved macrocycle stability |

| Temperature | 40°C, 60°C, 80°C | 60°C | Balance between rate and decomposition |

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental physicochemical properties of (7E)-Oxacycloheptadec-7-en-2-one?

Methodological Answer:

- Theoretical framework : Apply density functional theory (DFT) to model electronic properties (e.g., dipole moment, HOMO-LUMO gaps) and compare with experimental data (e.g., solubility, logP) .

- Error analysis : Quantify deviations using root-mean-square error (RMSE) and identify sources (e.g., solvent effects in DFT vs. in vitro assays) .

- Iterative refinement : Adjust computational parameters (e.g., solvent model, basis set) to align predictions with empirical observations .

Example Workflow:

Generate conformational ensembles via molecular dynamics.

Calculate thermodynamic properties (e.g., Gibbs free energy of solvation).

Validate against experimental DSC (thermal stability) and HPLC (logP) data .

Q. What strategies address contradictions in reaction mechanisms proposed for (7E)-Oxacycloheptadec-7-en-2-one’s biosynthesis?

Methodological Answer:

- Hypothesis testing : Design isotopic labeling experiments (e.g., -glucose feeding) to trace carbon flux in proposed pathways .

- Kinetic profiling : Use time-resolved NMR to monitor intermediate formation and rule out non-viable mechanisms .

- Cross-disciplinary integration : Combine enzymology data (e.g., kinetic parameters of putative enzymes) with quantum mechanical modeling of transition states .

Data Reconciliation Table:

| Proposed Mechanism | Supporting Evidence | Contradictory Data | Resolution Strategy |

|---|---|---|---|

| Oxidative cyclization | LC-MS detection of diol intermediate | No enzyme activity observed | Test alternate cofactors (NADPH vs. FAD) |

| Non-enzymatic pathway | pH-dependent yield in vitro | In vivo absence of product | Analyze cellular compartmentalization effects |

Q. How should researchers structure meta-analyses to evaluate the compound’s bioactivity across heterogeneous datasets?

Methodological Answer:

- Systematic review design : Define inclusion criteria (e.g., IC values from peer-reviewed studies) and exclude non-standardized assays (e.g., non-dose-response data) .

- Statistical harmonization : Normalize data using z-scores or effect sizes to account for variability in experimental conditions (e.g., cell lines, incubation times) .

- Sensitivity analysis : Test robustness by iteratively removing outlier studies and assessing impact on pooled effect estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.